N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride
Description
N-(4-Fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is a pyrimidine-based small molecule featuring a carboxamide group linked to a 4-fluorophenyl moiety and a pyrrolidine ring at position 2 of the pyrimidine core. The 4-methyl substituent on the pyrimidine ring and the hydrochloride salt likely enhance solubility and bioavailability.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O.ClH/c1-10-13(9-19-15(20-10)14-3-2-8-18-14)16(22)21-12-6-4-11(17)5-7-12;/h4-7,9,14,18H,2-3,8H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAYCRMJMBYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting the activity of these kinases. This inhibition results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK by this compound affects various biochemical pathways. For instance, the inhibition of SYK can disrupt the B-cell receptor signaling pathway, while the inhibition of LRRK2 can affect pathways related to Parkinson’s disease. The exact downstream effects depend on the specific kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt their associated cellular processes, potentially leading to therapeutic effects.
Biological Activity
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClFN₄O |
| Molecular Weight | 320.79 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiproliferative Activity : Studies indicate that this compound exhibits antiproliferative effects against cancer cell lines, including HeLa cells. It disrupts microtubule dynamics, leading to mitotic delay and subsequent cell death .
- Inhibition of Tubulin Assembly : The compound has been shown to inhibit tubulin assembly, which is crucial for maintaining the integrity of the cytoskeleton in cells. This action is linked to its ability to induce apoptosis in cancer cells .
- Antibacterial Properties : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine ring may enhance this activity by facilitating membrane penetration .
Case Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 24 hours of treatment. Live cell imaging confirmed alterations in spindle morphology, indicative of disrupted mitotic processes .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of pyrimidine derivatives were screened for antibacterial activity against various pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.125 mg/mL to 100 mg/mL against E. coli and C. albicans, suggesting potential therapeutic applications in treating bacterial infections .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several pyrimidine derivatives, fluorophenyl-containing molecules, and hydrochloride salts. Below is a systematic comparison:
Table 1: Structural Comparison of Pyrimidine-Based Carboxamides
Key Observations:
Pyrimidine Core Modifications: The target compound’s pyrrolidine substituent at position 2 contrasts with bulkier groups like (4-fluorophenyl)methylthio () or sulfonamide-linked moieties (). Pyrrolidine’s conformational flexibility may improve receptor binding compared to rigid substituents .
Fluorophenyl Moieties :
- The 4-fluorophenyl group is a common pharmacophore in neuroactive (e.g., 4F-furanylfentanyl in ) and antimicrobial compounds. Fluorine’s electronegativity enhances metabolic stability and lipophilicity .
Hydrochloride Salt :
- Similar to sarizotan hydrochloride () and the compound in , the hydrochloride salt likely improves aqueous solubility, critical for oral bioavailability .
Table 2: Fluorophenyl-Containing Compounds and Activities
Activity Insights :
- Fluorophenyl groups are associated with diverse activities, from CNS modulation () to antimicrobial effects (). The target compound’s 4-fluorophenyl-carboxamide motif may similarly engage biological targets through π-π stacking or hydrogen bonding .
- Pyrimidine derivatives with pyrrolidine/pyrrole rings (e.g., ) often exhibit kinase inhibition, suggesting the target compound could share this mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
